3-Epiglochidiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUJTWPRYKNNX-AXLUDCLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Epiglochidiol: A Technical Guide for Researchers

Abstract

3-Epiglochidiol is a naturally occurring lupane-type triterpenoid isolated from plants of the Glochidion genus, notably Glochidion puberum. Triterpenoids as a class are recognized for a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and anti-viral effects[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and for the evaluation of its potential anti-inflammatory effects. Furthermore, this document outlines the hypothesized mechanism of action involving the NF-κB signaling pathway, based on evidence from structurally related compounds, to guide future research and drug development efforts.

Chemical Structure and Properties

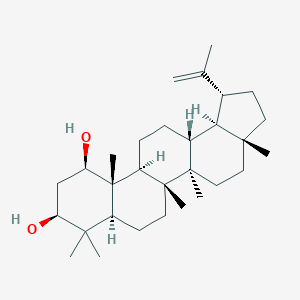

This compound is a pentacyclic triterpenoid belonging to the lupane class. Its systematic IUPAC name is Lup-20(29)-ene-3α,28-diol . The structure features a five-ring system with hydroxyl groups at the C-3 and C-28 positions and an isopropenyl group at C-19. The stereochemistry at the C-3 position, with the hydroxyl group in an alpha (axial) orientation, is a key distinguishing feature.

Chemical Structure:

(Note: A representative 2D structure of the Lup-20(29)-ene-3,28-diol backbone is shown. The specific stereochemistry for this compound is 3-alpha.)

(Note: A representative 2D structure of the Lup-20(29)-ene-3,28-diol backbone is shown. The specific stereochemistry for this compound is 3-alpha.)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Quantitative experimental data for properties such as melting and boiling points are limited in the available literature.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [1] |

| Molecular Weight | 442.7 g/mol | [1] |

| CAS Number | 29028-10-2 | [1] |

| Appearance | Powder | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| XLogP3-AA (Predicted) | 8.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activity and Mechanism of Action

While direct studies on the signaling pathways modulated by this compound are scarce, extensive research on other lupane-type triterpenoids provides a strong basis for its expected biological activities. Triterpenoids isolated from Glochidion species have demonstrated significant anti-inflammatory and cytotoxic effects[1].

Anti-Inflammatory Activity

The primary mechanism for the anti-inflammatory activity of many triterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3]. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS)[4].

A study on 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA), a structurally similar lupane-type triterpene, demonstrated that it significantly suppresses the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[5]. The study concluded that HLEDA exerts these effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes[5].

Based on this evidence, it is hypothesized that this compound likely shares this mechanism of action.

Hypothesized Signaling Pathway: Inhibition of NF-κB

The diagram below illustrates the proposed mechanism by which this compound may inhibit the canonical NF-κB signaling pathway in response to an inflammatory stimulus like LPS.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of triterpenoids from Glochidion puberum and a standard in vitro assay to evaluate anti-inflammatory activity.

Protocol for Bioassay-Guided Isolation of this compound

This protocol is adapted from methodologies used for the isolation of triterpenoids from Glochidion puberum[6]. It outlines a general workflow for obtaining purified compounds for further study.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the stems and twigs of Glochidion puberum and grind them into a fine powder[6].

-

Extraction: Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature. Repeat the extraction process three times to ensure maximum yield. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract[6].

-

Solvent Partitioning: Suspend the crude EtOH extract in water and partition it against ethyl acetate (EtOAc). Separate the layers and collect the EtOAc portion, which will be enriched with less polar compounds like triterpenoids. Evaporate the EtOAc to yield the EtOAc fraction[6].

-

Initial Column Chromatography: Subject the EtOAc fraction to column chromatography using a macroporous resin. Elute with a gradient of methanol (MeOH) in water (e.g., 35% to 95% MeOH) to separate the components based on polarity and collect the resulting fractions[6].

-

Silica Gel Chromatography: Take the fraction containing the compounds of interest and further separate it using silica gel column chromatography. Use a non-polar to polar solvent gradient, such as petroleum ether (PE) to ethyl acetate (EtOAc), to elute the compounds[6].

-

Final Purification: Purify the sub-fractions containing this compound using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to yield the pure compound[6].

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a standard method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells[7].

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂[7].

-

Cell Viability (MTT Assay): Before the main experiment, determine the non-toxic concentration range of this compound. Seed RAW 264.7 cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for another 24 hours. Assess cell viability using the MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity[7].

-

Nitrite Determination:

-

Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Add 100 µL of Griess reagent to each 100 µL of supernatant, incubate for 10-15 minutes at room temperature, and measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-only control.

-

Conclusion and Future Directions

This compound, a lupane-type triterpenoid from Glochidion puberum, represents a promising natural product for further pharmacological investigation. Based on its chemical structure and the known activities of related compounds, it is likely to possess significant anti-inflammatory properties. The hypothesized mechanism of action via inhibition of the NF-κB signaling pathway provides a clear direction for future molecular studies.

To advance the development of this compound as a potential therapeutic agent, the following research is recommended:

-

Direct Mechanistic Studies: Perform experiments to confirm the effect of purified this compound on the NF-κB and other inflammatory signaling pathways (e.g., MAPKs) in relevant cell models.

-

In Vivo Efficacy: Evaluate the anti-inflammatory activity of this compound in animal models of inflammation to establish its in vivo efficacy and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of this compound to identify key structural features required for its biological activity, potentially leading to the development of more potent and selective compounds.

-

Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Natural Sources of 3-Epiglochidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol, also known as 3-epi-lupeol, is a pentacyclic triterpenoid belonging to the lupane class. Triterpenoids are a large and structurally diverse group of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and an outline of its general biosynthetic pathway.

Natural Sources of this compound

The primary documented natural source of this compound is the plant species Glochidion eriocarpum, a member of the Phyllanthaceae family. Research has led to the isolation of this compound from the aerial parts of this plant.[1][2] While the Glochidion genus is known to be a rich source of various lupane-type triterpenoids, specific quantitative data for this compound remains largely unreported in the available scientific literature.

| Plant Species | Family | Plant Part | Compound | Quantitative Data |

| Glochidion eriocarpum | Phyllanthaceae | Aerial Parts | This compound (3-epi-lupeol) | Not Reported |

Experimental Protocols: Isolation of Lupane-Type Triterpenoids

While a specific, detailed protocol for the isolation of this compound is not extensively detailed in the literature, a general methodology for the extraction and purification of a structurally similar lupane-type triterpenoid, lupeol, from plant material can be adapted. The following protocol is a representative example based on established methods for triterpenoid isolation.[3]

1. Extraction:

-

Plant Material Preparation: The dried and powdered plant material (e.g., leaves, stems) is used as the starting material.

-

Solvent Extraction: The powdered material is mixed with a non-polar solvent, such as n-hexane, typically in a 1:10 (w/v) ratio.

-

Sonication: The mixture undergoes sonication at a frequency of approximately 42 kHz at room temperature for about 30 minutes to facilitate cell wall disruption and enhance the extraction of lipophilic compounds like triterpenoids.[3]

-

Filtration: The resulting mixture is vacuum filtered to separate the solvent extract from the solid plant residue.

2. Fractionation and Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography for fractionation. Silica gel is commonly used as the stationary phase.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (80:20)[3]

-

-

Fraction Collection: Fractions are collected sequentially as the solvent polarity is increased.

-

Thin-Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing the target compound by comparing the retention factor (Rf) with a known standard.

-

Further Purification: Fractions rich in the target compound may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

3. Structural Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, and 2D-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Biosynthesis of this compound

This compound, as a lupane-type triterpenoid, is synthesized in plants through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, which produce the universal isoprene precursors. The general biosynthetic pathway for lupane triterpenoids is initiated from the cyclization of 2,3-oxidosqualene.[4][5][6]

The key steps are:

-

Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.

-

Cyclization: 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC), lupeol synthase (LUS), to form the characteristic pentacyclic lupane skeleton of lupeol.[4][6]

-

Modification: The lupeol backbone can then undergo various modifications, such as hydroxylation, oxidation, and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), to produce a variety of triterpenoid derivatives. This compound is an epimer of lupeol at the C-3 position.

Signaling Pathways

To date, the specific intracellular signaling pathways modulated by this compound have not been elucidated in the scientific literature. While other triterpenoids have been shown to influence various signaling cascades involved in inflammation and cell proliferation, dedicated research on the mechanism of action of this compound is required.

Conclusion

This compound is a naturally occurring lupane-type triterpenoid with Glochidion eriocarpum being a confirmed source. The lack of quantitative data and a specific, detailed isolation protocol highlights areas for future research. The general methodologies for triterpenoid isolation and the established biosynthetic pathway provide a solid foundation for further investigation into this compound. Elucidating the bioactivity and specific signaling pathways of this compound will be crucial for unlocking its potential in drug development.

References

- 1. Triterpenoids from aerial parts of Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. explorationpub.com [explorationpub.com]

- 4. thescipub.com [thescipub.com]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of 3-Epiglochidiol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiglochidiol, a lupane-type triterpenoid found in certain plant species, belongs to a class of compounds with burgeoning interest in pharmacology. While the precise biosynthetic pathway of this compound has not been fully elucidated, this technical guide synthesizes current knowledge on the biosynthesis of lupane-type triterpenoids to propose a putative pathway. This document outlines the key enzymatic steps from primary metabolites to the core lupane skeleton and subsequent functional modifications. Furthermore, it details generalized experimental protocols and typical quantitative data relevant to the study of triterpenoid biosynthesis, providing a foundational framework for future research in this area.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products derived from a C30 precursor, squalene. Among these, the lupane-type triterpenoids, characterized by a five-ring carbon skeleton, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is a member of this family, closely related to the more commonly studied glochidiol. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This guide provides a comprehensive overview of the likely biosynthetic route to this compound, based on established principles of triterpenoid biochemistry.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Isoprene Precursors: Like all terpenoids, the pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

-

Assembly of the Triterpenoid Backbone: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), then farnesyl pyrophosphate (FPP). Two molecules of FPP are joined head-to-head to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor to all cyclic triterpenoids.

-

Cyclization and Tailoring of the Lupane Skeleton: 2,3-oxidosqualene undergoes a complex cyclization reaction catalyzed by a specific oxidosqualene cyclase (OSC), lupeol synthase, to form the characteristic pentacyclic lupane skeleton of lupeol. Lupeol is then believed to undergo a series of post-cyclization modifications, primarily oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and reductases, to yield this compound.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway from the central precursor, 2,3-oxidosqualene, to this compound.

An In-depth Technical Guide to the Pharmacological Profile of (-)-Epigallocatechin-3-gallate (EGCG)

Note: Initial searches for "3-Epiglochidiol" did not yield information on a known pharmacological agent. It is highly likely that this was a typographical error for the well-researched green tea polyphenol, (-)-Epigallocatechin-3-gallate (EGCG) . This guide will provide a comprehensive overview of the pharmacological profile of EGCG.

(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant and bioactive catechin found in green tea (Camellia sinensis).[1] It is renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] EGCG's therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways.[2]

Pharmacodynamics: Mechanism of Action

EGCG's pharmacodynamic effects are multifaceted, stemming from its ability to interact with a variety of molecular targets. Its primary mechanisms include:

-

Antioxidant Activity: EGCG is a potent antioxidant that can scavenge reactive oxygen species (ROS), thereby mitigating cellular oxidative stress.[3]

-

Anti-inflammatory Effects: EGCG exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][4] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6]

-

Anti-cancer Activity: EGCG has demonstrated anti-cancer properties in various cancer cell lines.[7][8][9] Its anti-proliferative effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of tumor invasion and angiogenesis.[7][10] EGCG has been shown to inhibit the proliferation of several cancer lines, with its anti-tumorigenic properties attributed to the inhibition of cell proliferation and tumor growth, as well as the induction of apoptosis.[9]

-

Modulation of Signaling Pathways: EGCG can interact with and modulate numerous cell surface receptors and intracellular signaling cascades. It has been shown to inhibit the activation of epidermal growth factor receptor (EGFR) and HER-2/neu, as well as downstream pathways like PI3K/Akt.[3][11]

Pharmacokinetics

The bioavailability and metabolic fate of EGCG have been studied in humans. After oral ingestion, EGCG is absorbed, though its bioavailability can be limited due to metabolism in the gastrointestinal tract and liver.[1] In plasma, EGCG is predominantly found in its free form.[12]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological profile of EGCG.

Table 1: IC50 Values of EGCG in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| T47D | Breast Cancer | 14.17 | 72 | [11] |

| H1299 | Lung Cancer | 27.63 | 72 | [7] |

| A549 | Lung Cancer | 28.34 | 72 | [7] |

| A549 | Lung Cancer | 60.55 ± 1.0 | Not Specified | [8] |

| MCF-7 | Breast Cancer | 70 (24h), 50 (48h) | 24, 48 | [9] |

Table 2: Pharmacokinetic Parameters of EGCG in Humans After a Single Oral Dose

| Parameter | Value | Conditions | Citation |

| Cmax (Maximum Plasma Concentration) | 77.9 ± 22.2 ng/mL | 20 mg/kg green tea solids | [12] |

| Tmax (Time to Maximum Concentration) | 1.3 - 1.6 h | 20 mg/kg green tea solids | [12] |

| t1/2 (Elimination Half-life) | 3.4 ± 0.3 h | 20 mg/kg green tea solids | [12] |

| AUC (Area Under the Curve) | 508.2 ± 227 ng·h/mL | 20 mg/kg green tea solids | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of EGCG's pharmacological profile are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., T47D, A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1x10⁴ cells/cm²) and allowed to adhere overnight.[5][9][11]

-

Treatment: Cells are treated with various concentrations of EGCG (e.g., 0-80 µM) and a positive control (e.g., tamoxifen) for specified time periods (e.g., 24, 48, 72 hours).[9][11]

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Activity Assay

This assay evaluates the ability of EGCG to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus like lipopolysaccharide (LPS).

-

Cell Culture and Stimulation: Macrophages (e.g., bone marrow-derived macrophages or CD14+ macrophages) or other relevant cell types are cultured.[4][6] Inflammation is induced by treating the cells with LPS (e.g., 100 ng/mL).[5]

-

EGCG Treatment: Cells are co-incubated with LPS and varying concentrations of EGCG (e.g., 0-50 µM) for a set period (e.g., 24 hours).[5]

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6]

-

Data Analysis: The reduction in cytokine production in EGCG-treated cells is compared to the LPS-only control group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

-

Cell Lysis: Cells treated with or without EGCG and/or a stimulus (e.g., LPS) are lysed to extract total cellular proteins.[13]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of ERK1/2, JNK, p38, and IκBα).[4][13] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using imaging software.[13] The levels of phosphorylated proteins are typically normalized to the total protein levels.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the modulatory effects of EGCG on the NF-κB and MAPK signaling pathways.

Caption: EGCG inhibits the NF-κB signaling pathway.

Caption: EGCG modulates the MAPK signaling pathway.

References

- 1. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential [mdpi.com]

- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3-Epiglochidiol: Unveiling the Therapeutic Potential of a Rare Triterpenoid

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the current scientific understanding of triterpenoids isolated from the Glochidion genus. It is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.

Executive Summary

The genus Glochidion is a rich source of diverse phytochemicals, with triterpenoids being among the most frequently isolated and biologically active constituents.[1][2] While several triterpenoids from this genus, such as glochidiol and glochidone, have demonstrated promising cytotoxic and anti-inflammatory activities, the specific therapeutic effects of their stereoisomers, such as 3-Epiglochidiol, remain largely unexplored. This technical guide provides a comprehensive overview of the available scientific data on the therapeutic potential of triterpenoids closely related to this compound, isolated from various Glochidion species. Due to a significant lack of direct research on this compound, this paper will focus on the biological activities of its parent compound, glochidiol, and other structurally related triterpenoids from the same genus. This information is intended to highlight the potential of this class of compounds and to encourage further investigation into the specific properties of this compound.

Introduction: The Glochidion Genus and its Triterpenoids

The Glochidion genus, belonging to the family Phyllanthaceae, encompasses a wide variety of plant species that have been used in traditional medicine for various ailments.[1][2] Phytochemical investigations of this genus have led to the isolation of numerous secondary metabolites, including flavonoids, alkaloids, and a significant number of triterpenoids. Among these, lupane and oleanane-type triterpenoids are characteristic.[1][2] Compounds such as glochidonol, glochidiol, and glochidone are frequently identified and have been the subject of preliminary biological studies.[1][2] These studies suggest that triterpenoids from Glochidion species possess a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][3]

Cytotoxic Effects of Glochidion Triterpenoids

While no specific cytotoxic data for this compound is currently available in the scientific literature, numerous studies have reported the anti-cancer activities of closely related triterpenoids. These findings provide a strong rationale for investigating the potential of this compound as a cytotoxic agent.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for various triterpenoids isolated from Glochidion species against a range of human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Glochidone | HOP-62 (Lung) | 5.52 | [4] |

| EPLC-272H (Lung) | 7.84 | [4] | |

| HL-60 (Leukemia) | >100 | [5][6] | |

| HT-29 (Colon) | >100 | [5][6] | |

| MCF-7 (Breast) | >100 | [5][6] | |

| SK-OV-3 (Ovarian) | >100 | [5][6] | |

| Glochierioside A | HL-60 (Leukemia) | 5.5 | [5][6] |

| HT-29 (Colon) | 6.8 | [5][6] | |

| MCF-7 (Breast) | 29.1 | [5][6] | |

| SK-OV-3 (Ovarian) | 22.7 | [5][6] | |

| Glochierioside B | HL-60 (Leukemia) | 6.6 | [5][6] |

| HT-29 (Colon) | 18.6 | [5][6] | |

| MCF-7 (Breast) | 36.1 | [5][6] | |

| SK-OV-3 (Ovarian) | 16.0 | [5][6] | |

| Oleanane-type Saponins (Compounds 1-4) | HCT-116 (Colon) | 0.41 - 1.16 | [1][7] |

| HL-60 (Leukemia) | 4.51 - 6.33 | [1][7] | |

| Glochodpurnoid B | HCT-116 (Colon) | 0.80 | [8] |

Experimental Protocols

This section details the methodologies employed in the isolation and cytotoxic evaluation of triterpenoids from Glochidion species, providing a framework for future research on this compound.

Isolation of Glochidion Triterpenoids

The general workflow for the isolation of triterpenoids from Glochidion species is outlined below.

Caption: General workflow for the isolation of triterpenoids from Glochidion species.

Detailed Methodology:

-

Plant Material and Extraction: Air-dried and powdered aerial parts of Glochidion eriocarpum or stems and twigs of Glochidion puberum are extracted with 95% ethanol at room temperature.[8] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).[8]

-

Chromatographic Separation: The EtOAc-soluble fraction is subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the individual triterpenoid compounds.[8]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).[5][6]

Cytotoxicity Assays

The cytotoxic activity of the isolated triterpenoids is commonly evaluated using the MTT or SRB assays.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated triterpenoids for 48 to 72 hours.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways in Triterpenoid-Induced Cytotoxicity

Preliminary studies on some Glochidion triterpenoids have begun to elucidate their mechanisms of action, primarily focusing on the induction of apoptosis.

Apoptosis Induction by Oleanane-type Saponins

Oleanane-type saponins isolated from Glochidion eriocarpum have been shown to induce apoptosis in HCT-116 human colon cancer cells.[1] The proposed signaling pathway involves the modulation of key apoptotic regulators and the activation of MAPK pathways.

Caption: Proposed apoptotic signaling pathway of oleanane-type saponins.

This pathway suggests that these saponins downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the activation of the caspase cascade, initiated by the cleavage of procaspase-3 to active caspase-3.[1] Active caspase-3 then cleaves poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, the induction of apoptosis by these compounds is associated with the activation of the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1]

ER Stress-Mediated Apoptosis by Glochodpurnoid B

Glochodpurnoid B, a triterpenoid isolated from Glochidion puberum, has been shown to induce apoptosis in HCT-116 cells through the activation of the endoplasmic reticulum (ER) stress pathway.[8]

Caption: ER stress-mediated apoptosis induced by Glochodpurnoid B.

This finding suggests an alternative mechanism by which Glochidion triterpenoids can exert their cytotoxic effects, highlighting the diverse molecular targets of this class of compounds.

Future Directions and Conclusion

The available data on triterpenoids from the Glochidion genus, particularly glochidiol, glochidone, and various saponins, reveal significant cytotoxic potential against a range of cancer cell lines. The elucidated mechanisms of action, involving the induction of apoptosis through intrinsic and ER stress-mediated pathways, underscore the therapeutic promise of these natural products.

However, a conspicuous gap in the literature exists concerning the biological activities of this compound. Given that stereochemistry often plays a crucial role in the biological activity of natural products, it is highly probable that this compound possesses a unique pharmacological profile that warrants investigation.

Recommendations for Future Research:

-

Isolation and Characterization: Targeted isolation of this compound from Glochidion species to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: Systematic screening of this compound for its cytotoxic, anti-inflammatory, and other relevant therapeutic effects against a broad panel of cell lines.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways.

-

In Vivo Studies: Preclinical evaluation of this compound in animal models to assess its efficacy and safety profile.

References

- 1. Cytotoxic oleane-type triterpene saponins from Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity of Glochidiol from Glochidion eriocarpum Enhanced Tetracycline against Opportunistic Bacteria | Burapha Science Journal [scijournal.buu.ac.th]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action Studies of 3-Epiglochidiol and Related Triterpenoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the mechanism of action of 3-Epiglochidiol is limited in the currently available scientific literature. This guide provides a comprehensive overview of the known mechanisms of the closely related triterpenoid, glochidiol, and other compounds isolated from the Glochidion genus. The information presented herein is intended to infer the potential mechanism of action of this compound based on structural similarity and shared biological activities. Further experimental validation is required to confirm these hypotheses for this compound itself.

Introduction to this compound and the Glochidion Genus

The genus Glochidion is a rich source of bioactive secondary metabolites, particularly triterpenoids, which have demonstrated a range of pharmacological properties including anti-cancer, anti-inflammatory, and analgesic effects[1][2]. Among these compounds, glochidiol and its derivatives, such as this compound, have emerged as molecules of interest for their potential therapeutic applications. While specific studies on this compound are scarce, research on glochidiol provides a solid foundation for understanding its potential biological activities.

Anti-Cancer Mechanism of Action

The primary anti-cancer mechanism attributed to glochidiol, and likely shared by this compound, is the disruption of microtubule dynamics through inhibition of tubulin polymerization. Additionally, induction of apoptosis is a key downstream effect of this activity.

Inhibition of Tubulin Polymerization

Glochidiol has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. It is believed to exert this effect by binding to the colchicine binding site on tubulin[3][4].

Quantitative Data:

The anti-proliferative activity of glochidiol has been evaluated against a panel of human lung cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 Value (µM)[3] |

| NCI-H2087 | 4.12 |

| HOP-62 | 2.01 |

| NCI-H520 | 7.53 |

| HCC-44 | 1.62 |

| HARA | 4.79 |

| EPLC-272H | 7.69 |

| NCI-H3122 | 2.36 |

| COR-L105 | 6.07 |

| Calu-6 | 2.10 |

Glochidiol was also found to inhibit tubulin polymerization in vitro with an IC50 value of 2.76 µM[3].

Signaling Pathway Diagram:

Caption: Inferred mechanism of glochidiol-induced apoptosis via tubulin inhibition.

Induction of Apoptosis

The disruption of microtubule dynamics by glochidiol leads to cell cycle arrest, primarily in the G2/M phase, which subsequently triggers programmed cell death, or apoptosis. This is a common mechanism for anti-tubulin agents[4]. While direct evidence for this compound is pending, it is plausible that it induces apoptosis through a similar pathway. Studies on other triterpenoids from Glochidion have also shown the induction of apoptosis in cancer cells through the modulation of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases[5].

Anti-Inflammatory Mechanism of Action

Triterpenoids from the Glochidion genus have also been reported to possess anti-inflammatory properties[2]. The proposed mechanisms involve the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Enzymes

Compounds from Glochidion species have been shown to inhibit the production of prostaglandin E2, a key mediator of inflammation[4]. This is often associated with the downregulation of cyclooxygenase-2 (COX-2) expression. Furthermore, the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is a likely mechanism, as observed with other structurally similar triterpenoids[6].

Signaling Pathway Diagram:

Caption: Inferred anti-inflammatory mechanism of Glochidion triterpenoids.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of a compound on the polymerization of tubulin.

Methodology:

-

Reagents and Materials: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), glycerol, test compound (this compound/glochidiol), positive control (colchicine), negative control (DMSO).

-

Procedure:

-

Tubulin is pre-incubated with the test compound or controls at various concentrations on ice for 15 minutes.

-

The mixture is then transferred to a temperature-controlled spectrophotometer set at 37°C.

-

The polymerization of tubulin is initiated by the temperature shift and monitored by measuring the increase in absorbance at 340 nm over time.

-

The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound.

-

Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with the test compound.

Methodology:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow Diagram:

Caption: Workflow for evaluating the anti-cancer activity of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that triterpenoids from the Glochidion genus, such as glochidiol, exert their anti-cancer effects primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Their anti-inflammatory properties are likely mediated by the suppression of pro-inflammatory signaling pathways.

For this compound, it is highly probable that it shares these mechanisms of action due to its structural similarity to glochidiol. However, dedicated studies are crucial to confirm these hypotheses and to elucidate any unique biological activities it may possess.

Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

Direct assessment of its anti-proliferative activity against a broad panel of cancer cell lines.

-

In vitro and in vivo studies to confirm its effect on tubulin polymerization and microtubule dynamics.

-

Detailed investigation of its impact on apoptotic and inflammatory signaling pathways using molecular biology techniques such as Western blotting, qPCR, and reporter gene assays.

-

In vivo studies in animal models of cancer and inflammation to evaluate its therapeutic potential and safety profile.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. banglajol.info [banglajol.info]

- 3. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review on 3-Epiglochidiol Research: A Technical Guide

To our esteemed researchers, scientists, and drug development professionals,

This technical guide addresses the current state of research on the natural product 3-Epiglochidiol . Following a comprehensive review of available scientific literature, it must be noted that there is no specific research published on a compound explicitly named "this compound."

However, extensive research exists for a closely related stereoisomer, glochidiol . Given the high likelihood of shared structural motifs and potential for similar biological activity, this guide will provide an in-depth review of the research on glochidiol as a pertinent and valuable alternative. This information may offer insights into the potential properties of this compound, should it be identified or synthesized in the future.

Glochidiol: A Potent Anticancer Triterpenoid

Glochidiol is a lupane-type triterpenoid that has been isolated from various plant species, particularly from the genus Glochidion.[1] It has garnered significant scientific interest due to its notable biological activities, especially its potent anticancer properties.

Isolation and Structure

Glochidiol, along with other triterpenoids like glochidonol and glochidone, is a characteristic metabolite of the Glochidion genus.[1] It has been isolated from the leaves and stems of plants such as Glochidion wrightii and Glochidion eriocarpum.[2][3] The structural elucidation of glochidiol and its related compounds has been achieved through various spectroscopic methods.

Biological Activity and Mechanism of Action

The primary focus of glochidiol research has been its efficacy as an anticancer agent, particularly against lung cancer.

Anticancer Activity

Glochidiol has demonstrated potent antiproliferative activity against a range of lung cancer cell lines.[4][5] Furthermore, in vivo studies have shown that glochidiol can effectively inhibit the growth of lung cancer xenograft tumors in animal models.[4][5]

The primary mechanism of glochidiol's anticancer action is the inhibition of tubulin polymerization.[4][5] Tubulin is a crucial protein that forms microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting tubulin polymerization, glochidiol interferes with cell division, leading to cell cycle arrest and apoptosis.

Research indicates that glochidiol interacts with tubulin by targeting the colchicine binding site.[4][6] This interaction prevents the assembly of microtubules, thereby halting the cell cycle and inducing programmed cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, glochidiol has also been reported to possess antibacterial properties. It has shown inhibitory activity against Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA).[3] Furthermore, when combined with tetracycline, glochidiol exhibited a partially synergistic effect against E. coli and P. aeruginosa.[3]

Quantitative Data

The following table summarizes the reported IC50 values for glochidiol's antiproliferative activity against various lung cancer cell lines.

| Cell Line | IC50 (µM)[4][5] |

| NCI-H2087 | 4.12 |

| HOP-62 | 2.01 |

| NCI-H520 | 7.53 |

| HCC-44 | 1.62 |

| HARA | 4.79 |

| EPLC-272H | 7.69 |

| NCI-H3122 | 2.36 |

| COR-L105 | 6.07 |

| Calu-6 | 2.10 |

Glochidiol was also found to inhibit tubulin polymerization in vitro with an IC50 value of 2.76 µM.[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on glochidiol are provided below.

Cell Viability Assay (MTT Assay)

This protocol is based on methodologies frequently used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which glochidiol inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

96-well plates

-

Glochidiol (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multifunction microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of glochidiol and a vehicle control (e.g., DMSO) for 48 or 96 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]

Western Blot Analysis

This protocol is a standard method for detecting specific proteins in a sample.

Objective: To analyze the expression of proteins involved in apoptosis or cell cycle regulation following treatment with glochidiol.

Materials:

-

6-well plates

-

Glochidiol

-

Ice-cold PBS

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Sample loading buffer

-

SDS-PAGE gels

-

Electrophoresis and blotting equipment

-

Primary and secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well and allow them to attach for 24 hours.

-

Treat the cells with the desired concentrations of glochidiol for the specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with sample loading buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with specific primary antibodies against the proteins of interest.

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.[7]

Visualizations

Signaling Pathway of Glochidiol's Anticancer Action

References

- 1. researchgate.net [researchgate.net]

- 2. An examination of the Euphorbiaceae of Hong Kong. Part VI. Isolation and structure of Glochidonol, a new triterpene ketol from Glochidion wrightii Benth - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Antibacterial Activity of Glochidiol from Glochidion eriocarpum Enhanced Tetracycline against Opportunistic Bacteria | Burapha Science Journal [scijournal.buu.ac.th]

- 4. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

3-Epiglochidiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiglochidiol, a pentacyclic triterpenoid primarily isolated from plants of the Glochidion genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, established biological activities, and the experimental methodologies utilized in its study. Particular emphasis is placed on its cytotoxic effects and the putative signaling pathways it may modulate. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A clear understanding of the fundamental characteristics of this compound is essential for any experimental design. The key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 29028-10-2 | [1] |

| Molecular Formula | C₃₀H₅₀O₂ | |

| Molecular Weight | 442.7 g/mol | [1] |

| Class | Triterpenoid | |

| Source | Glochidion puberum L. | [1] |

| Physical Description | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activity: Cytotoxicity

Triterpenoids isolated from the Glochidion genus have demonstrated a range of biological activities, with cytotoxicity against cancer cell lines being a prominent feature. While specific studies focusing solely on this compound are limited in the public domain, the broader class of triterpenoids from this genus exhibits significant cytotoxic potential. These compounds are known to induce cell death, often through the activation of apoptotic pathways, making them promising candidates for the development of novel anticancer agents.

Experimental Protocols

The following section details standardized protocols relevant to the isolation and biological evaluation of triterpenoids like this compound.

General Isolation and Purification of Triterpenoids

A general procedure for extracting and isolating triterpenoids from plant material, such as the stem bark of a Glochidion species, is outlined below. This serves as a template that would be adapted for the specific isolation of this compound.

Experimental Workflow for Triterpenoid Isolation

Caption: General workflow for the extraction and isolation of triterpenoids.

Methodology:

-

Extraction: Dried and powdered plant material is macerated with a suitable solvent, such as ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques, such as Vacuum Liquid Chromatography (VLC) and Column Chromatography, using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase.

-

Purification: Fractions containing compounds of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic series) and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, an MTT solution is added to each well, and the plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) value is determined.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively elucidated, insights can be drawn from studies on structurally similar triterpenoids and other natural compounds with cytotoxic properties. It is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Hypothesized Signaling Pathway Modulation by this compound

Caption: Hypothesized modulation of signaling pathways by this compound.

Further research is required to validate these hypotheses and to precisely map the molecular targets and signaling cascades affected by this compound. This will be crucial for understanding its mechanism of action and for the potential development of this compound as a therapeutic agent.

References

Methodological & Application

Total Synthesis of 3-Epiglochidiol: Currently Undisclosed in Scientific Literature

As of late 2025, a total synthesis of the natural product 3-epiglochidiol has not been reported in peer-reviewed scientific literature. This pentacyclic triterpenoid, a lupane-type diol, has been isolated from various plant species, notably from the genus Glochidion. While the compound and its congeners, such as glochidiol, have garnered interest for their biological activities, a complete chemical synthesis from simple starting materials remains an unaddressed challenge in the field of organic chemistry.

For researchers, scientists, and drug development professionals, the absence of a reported total synthesis presents both a challenge and an opportunity. The complex stereochemical architecture of this compound likely requires the development of novel synthetic strategies and methodologies to achieve its construction in a laboratory setting. Future synthetic efforts would need to address the stereoselective formation of multiple chiral centers and the assembly of the intricate ring system.

Isolation from Natural Sources

This compound is a naturally occurring compound that has been isolated from various plant sources. For instance, it has been identified as a constituent of Glochidion puberum. The typical procedure for its isolation involves the extraction of plant material with organic solvents, followed by chromatographic separation to purify the individual compounds.

General Isolation Protocol:

-

Extraction: The dried and powdered plant material (e.g., stems and twigs) is extracted with a solvent such as 95% ethanol at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The ethyl acetate fraction is subjected to various chromatographic techniques, such as column chromatography on silica gel or macroporous resin, to separate the complex mixture of phytochemicals.

-

Purification: Fractions containing this compound are further purified using methods like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity and Therapeutic Potential

Although a total synthesis is yet to be accomplished, studies on naturally derived this compound and its isomer, glochidiol, have revealed significant biological activities, suggesting their potential as leads for drug development.

Glochidiol, a closely related triterpenoid, has demonstrated notable anti-cancer effects. Research has indicated that glochidiol exerts its antiproliferative activity against lung cancer cell lines by interacting with tubulin, a key protein involved in cell division.[1] Specifically, it is suggested to target the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle.[1] The potent in vitro activity against various lung cancer cell lines, with IC50 values in the low micromolar range, and the inhibition of tumor growth in xenograft models highlight the therapeutic potential of this class of compounds.[1]

The structural similarity between this compound and glochidiol suggests that this compound may exhibit similar biological properties, making it an attractive target for future investigation and, eventually, total synthesis to enable further pharmacological evaluation and structure-activity relationship studies.

Below is a diagram illustrating the relationship between the natural source, the isolated compound, and its potential biological application.

References

Application Notes and Protocols: Laboratory Synthesis of 3-Epiglochidiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of 3-Epiglochidiol, a lupane-type triterpenoid with potential therapeutic applications. The document details a proposed synthetic pathway starting from the readily available natural product, betulin. Also included are protocols for key experimental procedures and an overview of the known biological activities and associated signaling pathways of closely related analogs, offering insights into the potential mechanisms of action of this compound.

Introduction

This compound is a diastereomer of glochidiol, a naturally occurring pentacyclic triterpenoid isolated from plants of the Glochidion genus. Lupane-type triterpenoids have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cytotoxic and anti-inflammatory properties. The development of a robust laboratory synthesis for this compound and its analogs is crucial for enabling further investigation into their therapeutic potential and for the generation of novel derivatives with improved efficacy and pharmacokinetic profiles.

This document outlines a feasible synthetic route, provides detailed experimental protocols for key transformations, and summarizes the biological data of related compounds to guide further research and drug development efforts.

Proposed Synthetic Pathway

The total synthesis of this compound can be envisioned from betulin, a naturally abundant triterpenoid. The proposed pathway involves a series of key transformations including oxidation, epoxidation, and stereoselective reduction to achieve the desired stereochemistry at the C-3 position.

Caption: Proposed synthetic route to this compound from Betulin.

Experimental Protocols

The following are detailed protocols for the key steps in the proposed synthesis of this compound. These protocols are based on established methodologies for the modification of lupane-type triterpenoids.

Protocol 1: Oxidation of Betulin to Betulonic Acid

This protocol describes the oxidation of the C-3 hydroxyl group and the C-28 primary alcohol of betulin to a ketone and a carboxylic acid, respectively, to form betulonic acid.

-

Materials:

-

Betulin

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Sodium bisulfite

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve betulin in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude betulonic acid by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

-

Protocol 2: Stereoselective Epoxidation of the Isopropenyl Group

This protocol details the epoxidation of the C-20(29) double bond of the lupane skeleton.

-

Materials:

-

Methyl 3-keto-lup-20(29)-en-28-oate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the starting triterpenoid in DCM in a round-bottom flask.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the resulting benzoic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting epoxide by column chromatography on silica gel.

-

Protocol 3: Diastereoselective Reduction of the C-3 Ketone

This protocol describes the reduction of the C-3 ketone to the corresponding alcohol. The choice of reducing agent is critical for controlling the stereoselectivity of this step. To obtain this compound (3α-hydroxy), a reducing agent that favors equatorial attack on the ketone is required.

-

Materials:

-

Methyl 3-keto-20(29)-epoxy-lup-28-oate

-

L-Selectride® (Lithium tri-sec-butylborohydride) or a similar bulky reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the 3-keto epoxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add L-Selectride® (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the diastereomeric alcohols.

-

Protocol 4: Separation of Diastereomers

The reduction of the C-3 ketone may yield a mixture of this compound and glochidiol. These diastereomers can be separated using High-Performance Liquid Chromatography (HPLC).

-

Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV or RI).

-

Normal-phase or reverse-phase silica gel column.

-

-

Procedure:

-

Dissolve the mixture of diastereomers in a suitable solvent.

-

Develop an appropriate mobile phase system (e.g., hexane/ethyl acetate for normal phase or methanol/water for reverse phase) to achieve baseline separation of the two diastereomers on an analytical scale.

-

Scale up the separation to a preparative column to isolate the individual diastereomers.

-

Collect the fractions corresponding to each peak and concentrate under reduced pressure to obtain the pure this compound and glochidiol.

-

Biological Activities and Signaling Pathways of Related Compounds

While specific data for this compound is limited, studies on glochidiol and other lupane-type triterpenoids provide valuable insights into its potential biological activities.

Cytotoxic Activity

Glochidiol and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis.

Table 1: Cytotoxicity of Glochidiol and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Glochidiol | Lung Cancer (HCC-44) | 1.62 | [1] |

| Glochidiol | Lung Cancer (HOP-62) | 2.01 | [1] |

| Glochidiol | Lung Cancer (NCI-H2087) | 4.12 | [1] |

| Glochidpurnoid B | Colorectal Cancer (HCT-116) | 0.80 | [2] |

| Betulinic Acid | Melanoma (A375) | ~2-5 | [3] |

Signaling Pathways in Cancer

The cytotoxic effects of glochidiol and related triterpenoids are mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

-

Apoptosis Induction via ER Stress: Some compounds from Glochidion species have been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway. This involves the upregulation of ER stress markers and subsequent activation of the apoptotic cascade.[2]

Caption: ER stress-mediated apoptosis induced by Glochidion compounds.

-

Inhibition of Tubulin Polymerization: Glochidiol has been identified as a tubulin polymerization inhibitor, targeting the colchicine binding site.[1] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Caption: Mechanism of apoptosis induction by Glochidiol via tubulin inhibition.

Anti-inflammatory Activity

Lupane-type triterpenoids are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

-

Inhibition of NF-κB Pathway: These compounds can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5]

Caption: Inhibition of the NF-κB signaling pathway by lupane triterpenoids.

-

Modulation of MAPK Pathway: Some related compounds have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.[6]

Conclusion

The synthetic route and protocols outlined in these application notes provide a solid foundation for the laboratory-scale production of this compound. The biological data from related compounds strongly suggest that this compound is a promising candidate for further investigation as a potential cytotoxic and anti-inflammatory agent. The provided diagrams of key signaling pathways offer a starting point for mechanistic studies. Further research is warranted to optimize the synthesis, fully characterize the biological activities of this compound, and explore the therapeutic potential of this and related lupane-type triterpenoids.

References

- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Inhibitory effects of lupane‑type triterpenoid saponins from the leaves of Acanthopanax gracilistylus on lipopolysaccharide-induced TNF‑α, IL‑1β and high‑mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Suppression of Inflammatory Responses by Dihydromyricetin, a Flavonoid from Ampelopsis grossedentata, via Inhibiting the Activation of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC-MS/MS method for quantification of 3-Epiglochidiol in extracts